
CID 6397547
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole is a heterocyclic compound that contains silicon and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole typically involves the reaction of tert-butylamine with chlorosilane compounds under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in solvents like THF or DCM.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 1,3-Di-tert-butyl-2-alkoxy-2,3-dihydro-1H-1,3,2-diazasilole.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Scientific Research Applications
1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-containing heterocycles.
Biology: Investigated for its potential use in the development of silicon-based biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole involves its ability to undergo substitution and oxidation reactions, which allows it to interact with various molecular targets. The silicon-nitrogen bond in the compound is particularly reactive, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazaborole: Similar structure but contains boron instead of silicon.
1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazaphosphole: Contains phosphorus instead of silicon.
Uniqueness
1,3-Di-tert-butyl-2-chloro-2,3-dihydro-1H-1,3,2-diazasilole is unique due to the presence of silicon in its ring structure, which imparts distinct chemical properties compared to its boron and phosphorus analogs. The silicon atom provides different reactivity and stability, making it valuable for specific applications in materials science and synthetic chemistry.
Properties
Molecular Formula |
C10H20ClN2Si |
|---|---|
Molecular Weight |
231.82 g/mol |
InChI |
InChI=1S/C10H20ClN2Si/c1-9(2,3)12-7-8-13(14(12)11)10(4,5)6/h7-8H,1-6H3 |
InChI Key |
GBBYNUZLBISPBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CN([Si]1Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


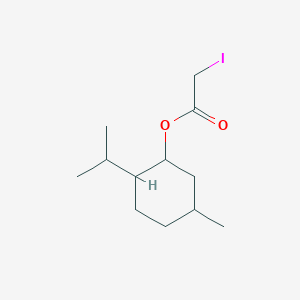
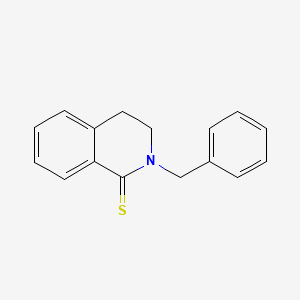
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)

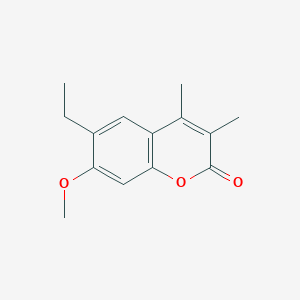
![2-[1-(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzoic Acid](/img/structure/B14320732.png)
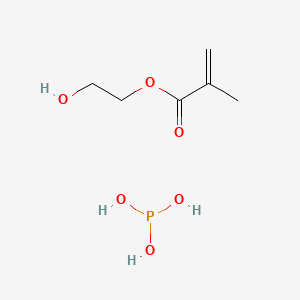

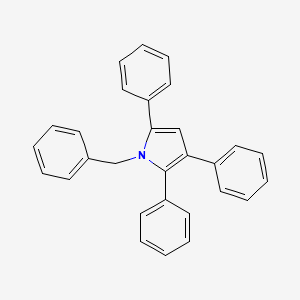
![9-Hydroxy-11-[3-(pent-2-EN-1-YL)oxiran-2-YL]undec-10-enoic acid](/img/structure/B14320765.png)
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
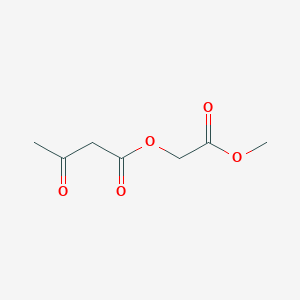
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
